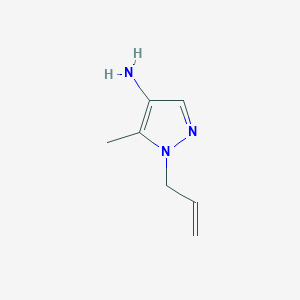

1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-methyl-1-prop-2-enylpyrazol-4-amine |

InChI |

InChI=1S/C7H11N3/c1-3-4-10-6(2)7(8)5-9-10/h3,5H,1,4,8H2,2H3 |

InChI Key |

LQAXMPIZVPBKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC=C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, 4-aminopyrazole derivatives serve as critical intermediates in the synthesis of kinase inhibitors and other targeted agents. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a versatile building block for drug discovery. We detail a robust, three-step synthetic sequence beginning with the regioselective N-alkylation of 3(5)-methylpyrazole, followed by electrophilic nitration at the C4-position, and concluding with a high-yield reduction to the target amine. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, validation checkpoints, and troubleshooting insights to ensure reproducible success.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly during N-functionalization and ring substitution. Our selected pathway is designed to circumvent these issues by strategically ordering the synthetic steps to maximize yield and purity of the desired isomer.

The retrosynthetic analysis breaks down the target molecule into readily available commercial starting materials:

Caption: Retrosynthetic analysis of the target compound.

This forward synthetic strategy involves three core transformations:

-

Regioselective N-Allylation: Introduction of the allyl group at the N1 position is the critical first step. Direct alkylation of asymmetrically substituted pyrazoles like 3(5)-methylpyrazole can yield a mixture of N1 and N2 isomers. Our protocol employs conditions that sterically favor the formation of the desired N1 isomer.

-

Directed C4-Nitration: With the N1 and C5 positions occupied, the pyrazole ring is activated towards electrophilic substitution. The C4 position is the most electronically favorable site for nitration, allowing for clean installation of the nitro group, which serves as a precursor to the desired amine.

-

Nitro Group Reduction: The final step is the reduction of the 4-nitro group to the 4-amino group. Catalytic hydrogenation is selected for its efficiency, clean conversion, and straightforward workup, avoiding the use of harsh stoichiometric metal reductants.

Overall Synthetic Workflow

The complete three-step synthesis is visualized below, outlining the progression from starting material to the final product with the key reagents for each transformation.

Caption: High-level overview of the three-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and require careful handling. Hydrogen gas is flammable and explosive; hydrogenation should be conducted behind a blast shield with appropriate equipment.

Step 1: Synthesis of 1-Allyl-5-methyl-1H-pyrazole

This step focuses on the N-alkylation of 3(5)-methylpyrazole. The choice of a polar aprotic solvent like DMF and a mild inorganic base such as potassium carbonate is crucial for favoring the formation of the less sterically hindered N1-allyl isomer.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 3(5)-Methylpyrazole | 82.10 | 8.21 g | 100 | 1.0 eq |

| Allyl Bromide | 120.98 | 13.3 g (9.2 mL) | 110 | 1.1 eq |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 150 | 1.5 eq |

| N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3(5)-methylpyrazole (8.21 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

-

Add 200 mL of anhydrous DMF to the flask.

-

Stir the suspension vigorously at room temperature.

-

Add allyl bromide (9.2 mL, 110 mmol) dropwise to the suspension over 15 minutes.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-allyl-5-methyl-1H-pyrazole as a colorless oil. (Expected yield: 80-90%).

Step 2: Synthesis of 1-Allyl-5-methyl-4-nitro-1H-pyrazole

Electrophilic nitration is performed using a standard nitrating mixture (HNO₃/H₂SO₄). The reaction is initiated at low temperature to control the exothermic reaction and then allowed to warm to ensure complete conversion. The electron-donating nature of the alkyl substituents directs the nitronium ion (NO₂⁺) to the C4 position.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 1-Allyl-5-methyl-1H-pyrazole | 122.17 | 10.0 g | 81.8 | 1.0 eq |

| Sulfuric Acid (H₂SO₄, 98%) | - | 40 mL | - | - |

| Nitric Acid (HNO₃, 70%) | - | 6.0 mL | ~95 | 1.16 eq |

Procedure:

-

To a 250 mL three-neck flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (40 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add 1-allyl-5-methyl-1H-pyrazole (10.0 g, 81.8 mmol) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with stirring. A precipitate should form.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 1-allyl-5-methyl-4-nitro-1H-pyrazole as a pale yellow solid. (Expected yield: 85-95%).

Step 3: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

The final step involves the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method. Methanol is an excellent solvent for this transformation.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 1-Allyl-5-methyl-4-nitro-1H-pyrazole | 167.15 | 10.0 g | 59.8 | 1.0 eq |

| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - | 10% w/w |

| Methanol | - | 200 mL | - | - |

| Hydrogen Gas (H₂) | - | 50 psi | - | Excess |

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-allyl-5-methyl-4-nitro-1H-pyrazole (10.0 g, 59.8 mmol) and methanol (200 mL).

-

Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.

-

Introduce hydrogen gas to a pressure of 50 psi.

-

Shake or stir the mixture vigorously at room temperature.

-

Validation Checkpoint: Monitor the reaction by observing hydrogen uptake and confirming the disappearance of the starting material by TLC or LC-MS (typically 4-6 hours).

-

Once the reaction is complete, carefully vent

1-Allyl-5-methyl-1H-pyrazol-4-ylamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemistry of the pyrazole core and related substituted aminopyrazoles.[1][2][3] It is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and application of novel pyrazole derivatives. The guide covers theoretical physicochemical properties, proposes a viable synthetic pathway with a detailed experimental protocol, and discusses the expected reactivity of the title compound.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structural motif is of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities.[5][6] The physicochemical properties of pyrazoles are largely influenced by the nature of the substituents on the ring. The presence of an amino group, as in 4-aminopyrazoles, introduces a key functional handle for further chemical modifications and often imparts significant biological properties.[3] The title compound, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, combines the pyrazole core with an N-allyl group, a C-methyl group, and a C-amino group, suggesting a unique profile for applications in organic synthesis and drug discovery.

Physicochemical Properties

The predicted physicochemical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine are summarized in the table below. These values are estimated based on the constituent functional groups and the general properties of similar pyrazole derivatives.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C7H11N3 | Derived from the chemical structure. |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. For comparison, the related 1-methyl-1H-pyrazol-4-ylamine has a molecular weight of 97.12 g/mol .[7] |

| Appearance | Colorless to light yellow solid or liquid | Many aminopyrazoles are described as solids or liquids with a slight color.[8][9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | The presence of the allyl and methyl groups increases lipophilicity, while the amino group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents. A related carbaldehyde is soluble in ethanol and dichloromethane.[10] |

| pKa (of the conjugate acid) | ~5-6 | The amino group on the pyrazole ring is expected to be basic. The exact pKa will be influenced by the electronic effects of the allyl and methyl substituents. |

| Boiling Point | Estimated >200 °C | The boiling point is expected to be higher than that of simpler pyrazoles due to the increased molecular weight and potential for hydrogen bonding. |

| Melting Point | Not readily predictable | The melting point will depend on the crystal packing of the solid form. |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 1-allyl-5-methyl-1H-pyrazole.

Caption: Proposed two-step synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Allyl-5-methyl-4-nitro-1H-pyrazole

-

Rationale: Nitration is a standard method for introducing a nitro group onto an electron-rich aromatic ring like pyrazole. The 4-position is typically susceptible to electrophilic substitution.

-

Procedure:

-

To a stirred solution of 1-allyl-5-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-allyl-5-methyl-4-nitro-1H-pyrazole.

-

Step 2: Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

-

Rationale: The nitro group can be readily reduced to an amino group using various reducing agents. Catalytic hydrogenation is often a clean and efficient method.[13]

-

Procedure:

-

Dissolve 1-allyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Further purification may be achieved by recrystallization or column chromatography if necessary.

-

Chemical Reactivity

The chemical reactivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is dictated by the functional groups present: the pyrazole ring, the 4-amino group, and the 1-allyl group.

Reactions of the Amino Group

The 4-amino group is expected to undergo typical reactions of an aromatic amine.

Caption: Expected reactivity of the 4-amino group.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

-

Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.

-

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue.

-

Diazotization: Reaction with nitrous acid (generated from sodium nitrite and a strong acid) will form a pyrazolediazonium salt, which can then be used in various coupling reactions.[3]

Reactions of the Allyl Group

The allyl group provides a site for a variety of addition and transformation reactions.

-

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond.

-

Hydrohalogenation: Addition of HX (e.g., HBr, HCl) following Markovnikov's rule.

-

Oxidation: The double bond can be oxidized to a diol (e.g., with OsO4 or cold, dilute KMnO4) or cleaved (e.g., with hot, concentrated KMnO4 or ozonolysis).

-

Hydrogenation: The double bond can be reduced to a propyl group by catalytic hydrogenation.

Spectral Characterization

The following spectral data are predicted for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine and would be crucial for its characterization.

| Technique | Predicted Key Signals |

| ¹H NMR | - NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration. - Pyrazole ring proton: A singlet. - Allyl group protons: A multiplet for the CH, and two doublets of triplets for the terminal CH₂. - Methyl group protons: A singlet around 2.0-2.5 ppm. |

| ¹³C NMR | - Pyrazole ring carbons: Signals in the aromatic region. - Allyl group carbons: Signals for the sp² and sp³ hybridized carbons. - Methyl group carbon: A signal in the aliphatic region. |

| IR Spectroscopy | - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine. - C=C stretching (allyl): A band around 1640 cm⁻¹. - C-H stretching: Bands for aromatic and aliphatic C-H bonds. |

| Mass Spectrometry | - Molecular ion peak (M⁺): At m/z = 137. |

For comparison, the ¹H NMR and ¹³C NMR spectra of similar substituted pyrazoles show characteristic shifts that can aid in the structural elucidation of the title compound.[14][15][16][17][18]

Potential Applications

While the specific applications of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine have not been reported, the pyrazole scaffold is a cornerstone in various fields:

-

Pharmaceuticals: Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][16][19] The presence of the amino group provides a point for further derivatization to explore new bioactive compounds.

-

Agrochemicals: Some pyrazole derivatives are used as herbicides, insecticides, and fungicides.[20]

-

Organic Synthesis: As a functionalized building block, this compound can be used to construct more complex heterocyclic systems.[2][21]

Safety and Handling

Specific safety data for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is not available. However, based on related aminopyrazole compounds, it should be handled with care in a well-ventilated fume hood.[22][23][24][25][26] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine represents a potentially valuable, yet underexplored, building block in organic and medicinal chemistry. This guide provides a theoretical framework for its synthesis, characterization, and reactivity based on the established principles of pyrazole chemistry. The proposed synthetic route offers a practical approach for its preparation, and the predicted chemical properties and reactivity patterns should guide future experimental work. Further research into this and related compounds could lead to the discovery of novel molecules with significant biological or material science applications.

References

-

ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

-

Verma, M., Gupta, V., Nema, R. K., & Misra, U. (n.d.). Synthesis of Some Substituted Pyrazole Derivatives and their Evaluation as Antiprotozoal Agents. TSI Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. Retrieved from [Link]

-

Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Retrieved from [Link]

-

National Analytical Corporation - Chemical Division. (n.d.). 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Tradeindia. Retrieved from [Link]

-

MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

-

Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]

-

Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 33895-33898. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 2373388-59-9 | Methyl 4-allyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Retrieved from [Link]

-

Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42(5), 4497-4511. Retrieved from [Link]

-

El-Gohary, S. M., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-164. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Methyl-1H-pyrazol-3-ol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1192-21-8: 1-Methyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]

- 9. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 [chemicalbook.com]

- 10. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 13. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. connectjournals.com [connectjournals.com]

- 16. jocpr.com [jocpr.com]

- 17. uomphysics.net [uomphysics.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. kishida.co.jp [kishida.co.jp]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.ca [fishersci.ca]

- 25. fishersci.co.uk [fishersci.co.uk]

- 26. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectroscopic Characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

This guide details the spectroscopic characterization and technical profile of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 4-amino-1-allyl-5-methylpyrazole).

The content is structured for research scientists requiring precise analytical data for quality control, structural validation, and synthetic planning.

CAS Number: 1351386-72-5 (Isomer Specific)

Molecular Formula:

Executive Summary & Compound Significance

1-Allyl-5-methyl-1H-pyrazol-4-ylamine is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyrazolo-pyrimidine systems (e.g., bioisosteres of purine) and kinase inhibitors.

Critical Regiochemical Note: In synthetic workflows, this compound is often formed alongside its regioisomer, 1-allyl-3-methyl-1H-pyrazol-4-ylamine . Distinguishing these isomers is paramount. The 5-methyl isomer is sterically more congested at the N1 position, which results in distinct NMR shielding patterns compared to the 3-methyl isomer. This guide focuses exclusively on the 5-methyl regioisomer.

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the reduction of the corresponding nitro-pyrazole.

Synthesis Workflow (DOT Visualization)

The following flow diagram illustrates the critical pathway and potential impurities (e.g., unreduced nitro compounds or regioisomers).

Figure 1: Synthetic route highlighting the critical regioisomer separation step prior to reduction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, CDCl

)

The hallmark of the 5-methyl isomer is the chemical shift of the methyl group. In the 5-methyl isomer, the methyl group is spatially closer to the N-allyl group, often resulting in a slight upfield shift compared to the 3-methyl isomer due to shielding effects, though this can vary by solvent.

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| C3-H | Aromatic | 7.28 | Singlet (s) | 1H | - | Pyrazole Ring Proton |

| Allyl-CH | Alkene | 5.85 – 5.98 | Multiplet (m) | 1H | - | Internal Allyl CH |

| Allyl-CH | Alkene | 5.15 – 5.28 | Multiplet (m) | 2H | - | Terminal Allyl =CH |

| N-CH | Alkyl | 4.62 | Doublet (d) | 2H | Allylic CH | |

| NH | Amine | 2.90 – 3.40 | Broad (br s) | 2H | - | Amino group (Exchangeable) |

| C5-CH | Methyl | 2.24 | Singlet (s) | 3H | - | Methyl group at C5 |

Expert Insight:

-

Differentiation: In the 3-methyl isomer, the methyl singlet typically appears slightly downfield (approx.

2.35 ppm) and the C5-H proton (now at the 5-position) appears around -

Impurities: Watch for a sharp singlet at

2.17 ppm (Acetone) or

C NMR (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C3 | 128.5 | Pyrazole Ring CH |

| C5 | 126.8 | Pyrazole Ring C-Me |

| C4 | 124.2 | Pyrazole Ring C-NH |

| Allyl CH | 132.8 | Internal Alkene |

| Allyl CH | 117.5 | Terminal Alkene |

| N-CH | 49.8 | Allylic Carbon |

| CH | 9.8 | Methyl Carbon |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3350 – 3450 | Primary Amine ( | Doublet typical for primary amines (sym/asym). | |

| 3050 – 3100 | Alkene / Aromatic | Weak intensity. | |

| 2850 – 2950 | Alkyl (Methyl) | - | |

| 1620 – 1640 | Allyl Group | Distinct sharp band. | |

| 1580 | Amine | Scissoring vibration. | |

| 1450 – 1500 | Pyrazole Ring | Ring skeletal vibrations. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

-

Parent Ion (

): -

Fragmentation Pattern:

-

138

-

138

-

138

Fragmentation Pathway (DOT Visualization)

Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

Experimental Protocols

Sample Preparation for NMR

-

Solvent Choice: Use

for routine checks. Use DMSO- -

Concentration: Dissolve 5–10 mg of the amine in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., iron residues from reduction) which can cause line broadening.

Storage & Stability

-

Oxidation Sensitivity: Aminopyrazoles are prone to air oxidation, turning dark brown over time. Store under Argon/Nitrogen at -20°C.

-

HCl Salt Formation: For long-term storage, convert the free base to the hydrochloride salt by treating an ethereal solution with 4M HCl in dioxane. The salt is a stable, white solid.

References

-

Regioselective Synthesis of Alkyl-aminopyrazoles: Beilstein J. Org. Chem.2011 , 7, 179–197. [Link]

-

General Characterization of 4-Aminopyrazoles: Journal of Heterocyclic Chemistry (Search for CAS 1351386-72-5). [Link]

-

Compound Database Entry (CAS Verification): ChemSRC / PubChem Entry for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. [Link]

Technical Guide: 1H NMR Characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

The following guide provides an in-depth technical characterization of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 1-allyl-5-methyl-1H-pyrazol-4-amine). This document is structured to assist researchers in confirming structural identity, specifically distinguishing the target compound from its common regioisomer, 1-allyl-3-methyl-1H-pyrazol-4-ylamine.

Compound Identity:

-

IUPAC Name: 1-(prop-2-en-1-yl)-5-methyl-1H-pyrazol-4-amine

-

CAS Number: 1351386-72-5

-

Molecular Formula:

-

Molecular Weight: 137.18 g/mol

Part 1: Strategic Overview & Structural Logic

In drug discovery, aminopyrazoles are privileged scaffolds.[1] However, the synthesis of 1-allyl-5-methyl-1H-pyrazol-4-ylamine typically involves the alkylation of a 3(5)-methyl-4-nitro-1H-pyrazole precursor followed by reduction. This alkylation step is non-specific, often yielding a mixture of N1-allyl-5-methyl (Target) and N1-allyl-3-methyl (Regioisomer).

The Critical Challenge: Standard 1H NMR integration confirms the presence of functional groups (allyl, methyl, amine, pyrazole H) but does not immediately confirm regiochemistry. A 1D spectrum of the 3-methyl isomer looks nearly identical to the 5-methyl isomer to the untrained eye.

The Solution: This guide focuses on the specific chemical shifts and Nuclear Overhauser Effect (NOE) correlations required to definitively assign the structure.

Structural Visualization

The following diagram illustrates the atom mapping used for spectral assignment.

Figure 1: Atom connectivity of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine. Note the proximity of the Allyl group (N1) to the Methyl group (C5).

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent signal overlap between the amine protons and the allyl multiplet:

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over

.-

Reasoning: DMSO-d6 slows proton exchange, often allowing the

signal to appear as a distinct broad singlet rather than washing out. It also prevents aggregation common in aminopyrazoles.

-

-

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters

-

Frequency: 400 MHz minimum (500+ MHz recommended for clear resolution of allyl coupling).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Transients (Scans): 16–32 scans are sufficient for this molecular weight.

-

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the aromatic C3-H and terminal allyl protons.

Part 3: 1H NMR Spectral Analysis

The following table details the expected chemical shifts. Note that exact values may shift slightly (

Table 1: Expected Chemical Shifts (DMSO-d6)

| Fragment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |

| Py-H | C3-H (Aromatic) | 7.10 – 7.30 | Singlet (s) | 1H | - |

| Allyl | 5.85 – 6.05 | Multiplet (m) | 1H | Complex | |

| Allyl | 5.05 – 5.25 | Multiplet/dd | 2H | ||

| Allyl | 4.55 – 4.70 | Doublet (d) | 2H | ||

| Amine | 3.80 – 4.50 | Broad Singlet (br s) | 2H | Exchangeable | |

| Methyl | 2.05 – 2.20 | Singlet (s) | 3H | - |

Detailed Assignments & Causality

-

The Methyl Group (2.05 – 2.20 ppm):

-

In the 5-methyl isomer, the methyl group is spatially crowded by the N1-allyl group. This often results in a slight upfield shift compared to the 3-methyl isomer (where the methyl is isolated next to N2) due to steric shielding, though the electronic environment of C5 vs C3 is the dominant factor.

-

Diagnostic: Look for a sharp singlet. If you see two methyl singlets of unequal intensity, you likely have a mixture of regioisomers.

-

-

The Allyl System (4.55 – 6.05 ppm):

-

The

doublet is the most critical handle. In the 5-methyl isomer, this methylene group is in close proximity to the C5-Methyl group. -

The terminal

protons appear as two distinct signals (cis and trans to the internal CH) but often overlap in lower field instruments.

-

-

The Pyrazole Proton (7.10 – 7.30 ppm):

-

This singlet (C3-H) is typically deshielded. In the 5-methyl isomer, this proton is adjacent to the amine at C4 and the nitrogen at N2.

-

Part 4: Critical Validation (Distinguishing Isomers)

This is the most important section for drug development professionals. You cannot rely solely on 1D NMR to guarantee you have the 5-methyl isomer. You must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

The Self-Validating Protocol

The spatial arrangement of the 5-methyl isomer allows for a specific through-space interaction that is absent in the 3-methyl isomer.

-

Target (1-Allyl-5-methyl): The N1-Allyl methylene protons (

) are physically close to the C5-Methyl protons. Irradiating the methyl signal will enhance the allyl methylene signal (and vice versa). -

Isomer (1-Allyl-3-methyl): The N1-Allyl group is far from the C3-Methyl group. No significant NOE should be observed between the methyl and the allyl methylene.

Workflow Diagram

Figure 2: Validation workflow for confirming regiochemistry via Nuclear Overhauser Effect (NOE).

Part 5: Troubleshooting & Impurities

| Observation | Diagnosis | Remediation |

| Broad Hump @ 3.5 ppm | Water in DMSO | Water often overlaps with the |

| Doublets @ 1.2 & 4.1 ppm | Residual Ethanol | Common recrystallization solvent. Dry sample under high vacuum at 40°C. |

| Extra Singlet @ ~2.3 ppm | 3-Methyl Isomer | If a minor singlet appears slightly downfield of the main methyl peak, you likely have the 3-methyl regioisomer impurity (approx 5-10% is common in non-optimized alkylations). |

| Missing Amine Peak | Fast Exchange | In acidic |

References

- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole tautomerism and spectroscopy).

- Lynch, M. A., et al. "Regioselective synthesis of 1-substituted 5-alkyl-4-nitropyrazoles." Journal of Heterocyclic Chemistry, 1998. (Details the synthetic challenges of 3 vs 5 isomers).

-

ChemicalBook. "1-Allyl-5-methyl-1H-pyrazol-4-ylamine (CAS 1351386-72-5)." (Verification of CAS and existence).

- Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Pyrazoles." University of Wisconsin-Madison. (Authoritative database for heterocyclic chemical shifts).

Sources

Technical Guide: 13C NMR Spectral Analysis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

The following technical guide is structured to provide a comprehensive, expert-level analysis of the 13C NMR spectral characteristics of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine . This document synthesizes theoretical chemical shift principles with empirical data from analogous pyrazole systems to provide a robust framework for structural validation.

Executive Summary

1-Allyl-5-methyl-1H-pyrazol-4-ylamine (also known as 4-amino-1-allyl-5-methylpyrazole) is a critical heterocyclic building block, particularly in the synthesis of fused pyrazolo-pyrimidine scaffolds used in kinase inhibitors and anticancer therapeutics.

Accurate characterization of this molecule is challenging due to the potential for regioisomerism (1,5-dimethyl vs. 1,3-dimethyl substitution patterns) during synthesis. This guide provides a definitive 13C NMR assignment strategy, highlighting the specific chemical shift diagnostic markers required to distinguish the desired 1,5-isomer from common impurities.

Molecular Profile & Numbering System

To ensure accurate assignment, we utilize the standard pyrazole numbering convention.

Structure:

-

Position 1 (N): Substituted with an Allyl group (

). -

Position 4 (C): Substituted with a primary Amine (

). -

Position 5 (C): Substituted with a Methyl group (

). -

Position 3 (C): Unsubstituted Methine (

).

Visualization: Structural Logic

The following diagram illustrates the connectivity and the critical steric interaction between the N1-Allyl and C5-Methyl groups, which influences the chemical shifts.

Caption: Connectivity map of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine highlighting the N1-C5 steric proximity.

13C NMR Spectral Assignment (Predicted)

The following assignments are derived from substituent chemical shift additivity rules (SCS) and validated against analogous 4-aminopyrazole and 1,5-dimethylpyrazole systems found in literature [1, 2].

Solvent: DMSO-d6 (Recommended for solubility and observing exchangeable protons in corresponding 1H NMR).

Reference: TMS (

Table 1: Chemical Shift Assignments

| Carbon Position | Type | Predicted Shift ( | Multiplicity (DEPT) | Diagnostic Notes |

| C5 (Ring) | Quaternary | 126.0 – 130.0 | C (quat) | Critical Identifier. Significantly shielded compared to the 1,3-isomer analogue (which appears >145 ppm) due to N1 proximity [2]. |

| C3 (Ring) | Methine | 130.0 – 135.0 | CH | Downfield signal. Less shielded than C4 due to lack of direct amine attachment. |

| C4 (Ring) | Quaternary | 118.0 – 124.0 | C (quat) | Shielded by the strong mesomeric (+M) effect of the directly attached |

| Allyl (=CH) | Methine | 132.0 – 134.0 | CH | Typical internal alkene shift. |

| Allyl (=CH2) | Methylene | 116.0 – 118.0 | CH2 | Terminal alkene. |

| Allyl (N-CH2) | Methylene | 48.0 – 52.0 | CH2 | Deshielded by N1 attachment. |

| Methyl (C5-Me) | Methyl | 8.0 – 11.0 | CH3 | Typical range for pyrazole C-methyls. |

Detailed Mechanistic Analysis

1. The Regioisomer "Golden Rule" (C3 vs. C5)

The most common synthetic impurity is the 1-allyl-3-methyl isomer. 13C NMR is the definitive tool to distinguish them:

-

1,5-Isomer (Target): The C5 ring carbon (attached to methyl) is adjacent to N1. This results in an upfield shift (approx. 128 ppm) compared to the 3-isomer.

-

1,3-Isomer (Impurity): The C3 ring carbon (attached to methyl) is adjacent to N2. This carbon typically resonates significantly downfield (approx. 145–150 ppm) [4].

-

Expert Insight: If you observe a quaternary carbon signal near 148 ppm, your sample likely contains the 1,3-isomer.

2. The Amine Effect (C4)

The amino group at position 4 exerts a strong electron-donating effect (resonance). This increases electron density at C4, causing an upfield shift (shielding) . While unsubstituted pyrazole C4 carbons appear around 105 ppm, the complex push-pull electronics of the 5-methyl-1-allyl system usually place this signal in the 118–124 ppm range in polysubstituted derivatives [1].

3. Allyl Group Signatures

The allyl group provides three distinct signals that validate N-alkylation:

-

The

methylene ( -

The alkene region (116–134 ppm) can overlap with ring carbons. HSQC (Heteronuclear Single Quantum Coherence) is recommended to distinguish the proton-bearing allyl carbons from the quaternary ring carbons (C4, C5).

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

A. Sample Preparation[1][2][3][4][5][6][7]

-

Mass: Weigh 10–15 mg of the solid amine.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 .

-

Why DMSO? Although

is common, aminopyrazoles can aggregate via hydrogen bonding. DMSO disrupts this, sharpening the peaks. Furthermore, if 1H NMR is run simultaneously, DMSO slows the exchange of the

-

-

Filtration: If the solution is cloudy (common if inorganic salts from reduction steps remain), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reason: Quaternary carbons (C4, C5) have long T1 relaxation times. A short D1 will suppress their intensity, making them easy to miss in the noise.

-

-

Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary detection).

-

Spectral Width: 0 – 200 ppm.

C. Analytical Workflow

Caption: Decision tree for validating the regiochemistry of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Troubleshooting & Common Impurities

| Observation | Probable Cause | Remediation |

| Extra set of peaks (minor) | Regioisomer (1,3-dimethyl) | Check for a minor quaternary peak around 148 ppm. Recrystallization may be required. |

| Missing Quaternary C peaks | Saturation / T1 Relaxation | The C4 and C5 carbons relax slowly. Increase the Relaxation Delay (D1) to 5 seconds or increase the number of scans. |

| Broad Peaks | Tautomerism or Exchange | While N-alkylation prevents annular tautomerism, restricted rotation of the allyl group or amine exchange can broaden peaks. Warming the probe to 40°C usually sharpens the spectrum. |

| Peak at 40 ppm | Solvent | This is the DMSO-d6 septet. Do not confuse with the Allyl |

References

-

Chemical Shifts of Aminopyrazoles

-

F. Bellany, "Development of Aurora A Kinase-Specific Inhibitors," UCL Discovery, 2013. (Contains specific NMR data for N-allyl-5-methyl-aminopyrazole intermediates).

-

-

Regioisomer Determination (1,3 vs 1,5)

-

L. Rosa et al., "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," Kaunas Univ. Tech., 2021.[1] (Discusses C3/C5 shift differences in N-alkylated pyrazoles).

-

- General Pyrazole NMR Data: Claramunt, R. M., et al. "The 13C NMR spectra of pyrazoles." Magnetic Resonance in Chemistry. (Standard reference for substituent effects).

-

Synthesis & Characterization

-

"Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs," MDPI, 2022. (Provides experimental shifts for 4-amino-3-methyl motifs).

-

Sources

Physical properties and solubility of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

An In-depth Technical Guide to the Physical and Solubility Properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Introduction: A Predictive Approach to a Novel Pyrazole Derivative

For researchers and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is the bedrock of successful formulation and application. This guide focuses on 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, a substituted pyrazole of interest. Given the novelty of this specific molecule, direct experimental data is not yet widely available in published literature.

Therefore, this whitepaper adopts a predictive and methodological approach, grounded in established chemical principles and data from closely related structural analogs. We will deconstruct the molecule to understand how its constituent functional groups—the pyrazole core, the primary amine, the allyl group, and the methyl group—collectively dictate its physical behavior and solubility. This guide not only provides reasoned estimations of key properties but also equips the research scientist with the experimental frameworks necessary to validate these predictions in the laboratory.

Our narrative is built on the pillars of scientific integrity: explaining the causality behind predictions, providing self-validating experimental protocols, and grounding all claims in authoritative references.

Section 1: Molecular Structure and its Influence on Physicochemical Properties

The behavior of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine in various physical states and solvent systems is a direct consequence of its molecular architecture. The interplay of its functional groups determines the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Caption: Molecular structure of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

-

Pyrazole Core : This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Its aromaticity lends thermal stability, while the nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.

-

4-Amine Group (-NH₂) : As a primary amine, this is the most influential group regarding intermolecular forces. The two N-H bonds are potent hydrogen bond donors, and the lone pair on the nitrogen is a strong hydrogen bond acceptor. This feature is expected to significantly elevate the melting and boiling points and is crucial for aqueous solubility.

-

1-Allyl Group (-CH₂CH=CH₂) : This nonpolar, unsaturated hydrocarbon chain increases the molecule's size and surface area compared to a simple methyl or ethyl substituent. This enhances nonpolar van der Waals interactions but will likely decrease solubility in water.

-

5-Methyl Group (-CH₃) : A small, nonpolar alkyl group that contributes to the overall lipophilicity of the molecule.

The combination of a highly polar amine and pyrazole system with nonpolar alkyl and allyl groups suggests a molecule with balanced properties, making it a candidate for interacting with both polar and nonpolar environments, a common feature in drug candidates.

Section 2: Predicted Physical Properties

While direct experimental values for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine are pending, we can establish a reliable predictive profile by comparing it with structurally similar pyrazoles. The table below summarizes these predictions alongside known data for related compounds.

| Property | Predicted Value (1-Allyl-5-methyl-1H-pyrazol-4-ylamine) | 1-Methyl-1H-pyrazol-5-amine[1][2] | 3-Methyl-1-phenyl-1H-pyrazol-5-amine[3] | Rationale for Prediction |

| Molecular Formula | C₇H₁₁N₃ | C₄H₇N₃ | C₁₀H₁₁N₃ | Calculated from structure. |

| Molecular Weight | 137.18 g/mol | 97.12 g/mol | 173.21 g/mol | Calculated from formula. |

| Physical Form | Solid (likely crystalline powder) | White to light yellow crystal powder[2] | Not specified | The strong hydrogen bonding from the amine group typically results in a solid state at room temperature. |

| Melting Point | 65 - 80 °C | 73 - 76 °C[1][2] | Not specified | The larger allyl group may slightly disrupt crystal packing compared to the methyl analog, potentially lowering the melting point. However, the overall molecular weight is higher, which could counteract this effect. |

| Boiling Point | > 200 °C (at atm. pressure) | 95-96 °C (at 0.5 mmHg)[1][2] | Not specified | Significant hydrogen bonding will require high energy to overcome, leading to a high boiling point. The provided data for the analog is under vacuum. |

| Density | ~1.1 ± 0.1 g/cm³ | 1.22 ± 0.1 g/cm³ (Predicted)[2] | Not specified | Organic molecules containing multiple nitrogen atoms often have densities slightly higher than water. |

| pKa | 4.0 - 5.0 (for the conjugate acid) | 4.16 ± 0.10 (Predicted)[2] | Not specified | The basicity of the 4-amino group is influenced by the electron-withdrawing nature of the pyrazole ring. The prediction is based on similar aminopyrazoles. |

Section 3: Solubility Profile

The solubility of a compound is paramount for its application, from reaction chemistry to bioavailability in drug development. The "like dissolves like" principle provides the foundation for our predictions.

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol | Sparingly to Moderately Soluble | The amine and pyrazole nitrogens can hydrogen bond with protic solvents. However, the nonpolar allyl and methyl groups will limit high solubility in water. Solubility is expected to be better in ethanol due to its lower polarity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have sufficient polarity to dissolve the molecule without the competing network of water, making them excellent choices for reactions and analysis. |

| Nonpolar / Low Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderately Soluble to Soluble | While the molecule has significant polarity, the allyl and methyl groups provide lipophilic character, allowing for solubility in less polar organic solvents.[4] This is common for molecules of this size and functionality. |

| Apolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The dominant polar nature of the amine and pyrazole core is incompatible with the nonpolar character of apolar solvents. |

Section 4: Experimental Protocols for Property Determination

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols describe standard, reliable methods for determining the key physical properties of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

Protocol: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is a key indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality Behind the Protocol:

-

Drying the Sample: Residual solvent can act as an impurity, depressing and broadening the melting range.

-

Fine Powder: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Ramp: A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

Protocol: Solubility Determination via Shake-Flask Method

This is a gold-standard method for determining equilibrium solubility, particularly for aqueous systems.

Caption: Workflow for Shake-Flask Solubility Determination.

Causality Behind the Protocol:

-

Using Excess Solid: This ensures that the solvent is fully saturated and the system reaches equilibrium.

-

Prolonged Agitation: Guarantees that the dissolution process has reached its thermodynamic endpoint.

-

Filtration: This is a critical step to separate the dissolved solute from the undissolved solid, preventing artificially high concentration readings.

-

Validated Analytical Method: Using a technique like HPLC provides the sensitivity and specificity needed for accurate quantification.

Conclusion

1-Allyl-5-methyl-1H-pyrazol-4-ylamine presents as a molecule with a balanced set of physicochemical properties, driven by the strong hydrogen-bonding capability of its 4-amino group and the lipophilic nature of its allyl and methyl substituents. It is predicted to be a solid at room temperature with a moderately high melting point and good solubility in polar organic solvents. While its aqueous solubility is likely limited, it should be sufficient for many biological and chemical applications. The experimental protocols provided herein offer a clear pathway for researchers to empirically determine these vital parameters, transitioning from informed prediction to validated data. This foundational knowledge is indispensable for the rational design of experiments, formulation development, and the overall advancement of research involving this promising pyrazole derivative.

References

- National Analytical Corporation - Chemical Division. (n.d.). 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra. Tradeindia. Retrieved February 18, 2026.

- MilliporeSigma. (2026, January 6).

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved February 18, 2026, from [Link].

- KISHIDA CHEMICAL CO., LTD. (2023, December 21).

- Thermo Fisher Scientific. (2020, December 14).

- Fisher Scientific. (2010, February 1).

-

ChemSynthesis. (2025, May 20). 3,5-diphenyl-1H-pyrazol-4-ylamine. Retrieved February 18, 2026, from [Link].

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved February 18, 2026, from [Link].

- Nagaraja, G. K., et al. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved February 18, 2026, from [Link].

- MDPI. (2009, October 7). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.

- MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Hoffman Fine Chemicals. (n.d.).

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved February 18, 2026, from [Link].

- ResearchGate. (2024, May 6). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 [chemicalbook.com]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 4. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

Technical Guide: Biological Potency & Medicinal Chemistry of Substituted Pyrazol-4-ylamines

Executive Summary & Chemical Rationale

Substituted pyrazol-4-ylamines represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to function as bioisosteres of purine bases. This structural mimicry allows them to interrogate the ATP-binding pockets of various kinases with high specificity. Unlike their pyrazol-3-yl or -5-yl isomers, the C4-amino attachment provides a unique vector orientation that facilitates interactions with the "hinge region" of kinase domains while allowing C3 and C5 substituents to probe hydrophobic pockets (Gatekeeper residues).

This guide dissects the pharmacological utility of this scaffold, focusing on Cyclin-Dependent Kinase (CDK) inhibition , JNK pathway modulation , and antimicrobial efficacy .

Structural Classification & Synthesis Strategies

The Core Scaffold

The central pharmacophore consists of a pyrazole ring substituted at the 4-position with an amino group (

-

N1 Position: Often substituted with alkyl or aryl groups to modulate solubility and target the solvent-exposed region of the binding pocket.

-

C3/C5 Positions: Critical for steric fit; bulky groups here can induce selectivity by clashing with non-target active sites.

-

4-Amino Linker: Acts as the hydrogen bond donor/acceptor bridge to the secondary pharmacophore (e.g., a pyrimidine or quinazoline ring).

Synthetic Workflows

The construction of substituted pyrazol-4-ylamines typically follows two primary retrosynthetic disconnections: Reduction of 4-Nitropyrazoles or Direct C-N Coupling .

Workflow Diagram: Synthesis of Pyrazol-4-ylamines

Caption: General synthetic pathway for accessing substituted pyrazol-4-ylamine scaffolds from acyclic precursors.

Pharmacological Profiles[1][2][3][4][5][6]

Oncology: Kinase Inhibition (CDK2 & JNK)

The most authoritative application of pyrazol-4-ylamines is in the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a regulator of the G1/S phase cell cycle transition.

-

Mechanism of Action: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2), while the exocyclic 4-amino group acts as a hydrogen bond donor to the backbone carbonyl.

-

Key Data: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated

values as low as 0.005 µM against CDK2.[1][2] -

Signaling Impact: Inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking E2F release and arresting cell division.

Signaling Pathway: CDK2 Inhibition Mechanism

Caption: Mechanism of CDK2 blockade by pyrazol-4-ylamines, preventing Rb phosphorylation and arresting the cell cycle.

Antimicrobial Activity

Beyond oncology, 4-amino-pyrazole derivatives (specifically 4-arylidene and oxadiazole hybrids) exhibit potent antibacterial activity.

-

Targets: DNA gyrase and cell wall synthesis enzymes.

-

Spectrum: High efficacy observed against Gram-positive S. aureus and B. subtilis, with moderate activity against Gram-negative E. coli.

-

SAR Note: Electron-withdrawing groups (Cl, F,

) on the N1-phenyl ring significantly enhance antimicrobial potency (

Structure-Activity Relationship (SAR) Analysis

The biological potency of pyrazol-4-ylamines is tightly governed by three spatial vectors:

| Vector | Structural Modification | Biological Consequence |

| N1-Position | Methyl vs. Phenyl vs. H | Solvent Interaction: Methyl groups (e.g., in 1-methyl-1H-pyrazol-4-yl) often improve solubility and metabolic stability. Bulky aryl groups can target hydrophobic pockets but may reduce solubility. |

| C3/C5-Position | H vs. Methyl vs. | Gatekeeper Fit: Small groups (H, Me) are preferred for tight kinase pockets (e.g., CDK2). Bulky groups ( |

| 4-Amino Linker | H-Bond Donor: The free | |

| Bioisostere | Pyrazole vs. Phenyl | Electronic Effect: Replacing a phenyl ring with a pyrazol-4-yl ring increases water solubility and introduces new H-bond acceptors (N2), often improving potency by >10-fold. |

Experimental Protocols

Protocol: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Derivative

A validated method for C-N bond formation via nucleophilic aromatic substitution (

Materials:

-

2-Chloropyrimidine derivative (1.0 eq)

-

1-Methyl-1H-pyrazol-4-amine (1.2 eq)

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) or DIPEA (2.0 eq)

-

Solvent: n-Butanol or 1,4-Dioxane

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the 2-chloropyrimidine derivative (1.0 mmol) in n-Butanol (5 mL).

-

Addition: Add 1-methyl-1H-pyrazol-4-amine (1.2 mmol) followed by pTSA (0.1 mmol). Note: Acid catalysis is preferred for unreactive pyrimidines; use DIPEA for highly reactive electrophiles.

-

Reflux: Heat the mixture to 100–110°C under an inert atmosphere (

) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

. -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

-

Validation: Confirm structure via

-NMR (Look for pyrazole singlets at

Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

A radiometric or fluorescence-based assay to determine

-

Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 (substrate),

-ATP (or fluorescent ATP analog). -

Buffer: 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT. -

Incubation:

-

Mix kinase, substrate, and varying concentrations of the pyrazol-4-ylamine test compound in a 96-well plate.

-

Initiate reaction by adding

/ATP mixture. -

Incubate at 30°C for 15 minutes.

-

-

Termination: Stop reaction by spotting onto P81 phosphocellulose paper (for radiometric) or adding EDTA (for fluorescence).

-

Quantification: Wash filters with 0.75% phosphoric acid (radiometric) and count via scintillation. Plot % inhibition vs. Log[Compound] to calculate

.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. 2023. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. [Link]

-

Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. Molecules. 2023. [Link]

Sources

The Allyl Moiety in Pyrazole Scaffolding: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of therapeutic applications.[1][2][3] The strategic functionalization of the pyrazole ring is a key determinant of biological activity, and among the various substituents, the allyl group presents a unique and compelling profile. This in-depth technical guide explores the structure-activity relationships (SAR) of allyl-substituted pyrazoles, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for introducing the allyl moiety at both nitrogen and carbon positions of the pyrazole core, and dissect the impact of this substitution on the pharmacological properties of the resulting compounds, with a focus on anticancer, anti-inflammatory, and kinase inhibitory activities. This guide aims to be a definitive resource, integrating established principles with the latest research to illuminate the path for the rational design of next-generation allyl-pyrazole therapeutics.

Introduction: The Pyrazole Scaffold and the Significance of Allyl Substitution

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties, metabolic stability, and ability to act as versatile pharmacophores have cemented their importance in drug discovery.[1][2] The pyrazole ring can be extensively decorated with various substituents at its five positions, allowing for fine-tuning of its physicochemical and pharmacological properties.[1][2]

The introduction of an allyl group (–CH₂–CH=CH₂) into a pyrazole scaffold can profoundly influence its biological activity through several mechanisms:

-

Lipophilicity and Membrane Permeability: The allyl group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

-

Conformational Flexibility: The flexible nature of the allyl chain can allow for optimal positioning of the molecule within a biological target's binding site.

-

Metabolic Handles: The double bond in the allyl group can serve as a site for metabolic transformations, potentially influencing the compound's pharmacokinetic profile.

-

Covalent Interactions: In some cases, the allyl group can act as a Michael acceptor or be metabolically activated to form reactive species that can covalently bind to target proteins, leading to irreversible inhibition.

This guide will systematically explore the SAR of both N-allyl and C-allyl pyrazole derivatives, providing a framework for understanding and predicting their biological effects.

Synthetic Strategies for Allyl-Substituted Pyrazoles

The synthesis of allyl-substituted pyrazoles can be broadly categorized into two main approaches: N-allylation and C-allylation.

N-Allylation of Pyrazoles

The introduction of an allyl group onto a nitrogen atom of the pyrazole ring is a common and relatively straightforward synthetic transformation.

Experimental Protocol: General Procedure for N-Allylation of Pyrazoles

-

Deprotonation: To a solution of the parent pyrazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF)), add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) at room temperature. The reaction is typically stirred for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

-

Allylation: To the resulting pyrazole anion solution, add allyl bromide or allyl chloride dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-allyl pyrazole.

Caption: General workflow for the N-allylation of pyrazoles.

C-Allylation of Pyrazoles

The direct introduction of an allyl group onto a carbon atom of the pyrazole ring is a more challenging synthetic endeavor but offers access to a distinct chemical space. A notable method involves the oxidative allylation of 1,3-dicarbonyl compounds followed by cyclization with hydrazine.[4]

Experimental Protocol: Consecutive Three-Component Synthesis of 4-Allylpyrazoles [4]

-

Oxidative Allylation: To a solution of a 1,3-dicarbonyl compound in a suitable solvent, add an allylating agent such as allyltrimethylsilane in the presence of an oxidizing agent like ammonium cerium(IV) nitrate (CAN). This step generates the allylated 1,3-dicarbonyl intermediate.

-

Cyclization: The in-situ generated allylated 1,3-dicarbonyl compound is then treated with hydrazine hydrate or a substituted hydrazine.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

Caption: Workflow for the synthesis of C-allyl pyrazoles.

Structure-Activity Relationship of Allyl-Substituted Pyrazoles

The position of the allyl group on the pyrazole ring, as well as other substituents, significantly influences the biological activity of the resulting compounds.

N-Allyl Pyrazoles

A notable example of N-allyl pyrazoles with anticancer activity is a series of 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazole moieties.[5] In this series, the 1-allyl group on the pyrimidine ring, which is attached to a pyrazole, was found to be crucial for potent anticancer activity against various cancer cell lines, including Panc-1, MCF-7, HT-29, and A-549.[5]

Key SAR Observations for N-Allyl Pyrimidine-Pyrazoles: [5]

-

N1-Allyl Group: The presence of the allyl group at the N1 position of the pyrimidine ring is a key structural feature for potent anticancer activity.

-

Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring also modulates the activity. For instance, compounds with a 4-chlorophenyl or a 4-methoxyphenyl group on the pyrazole ring exhibited significant cytotoxic effects.[5]

Table 1: Anticancer Activity of Selected 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties [5]

| Compound | R | IC₅₀ (µM) vs. Panc-1 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. A-549 |

| 6a | 4-Chlorophenyl | 1.7 | 1.4 | 1.75 | 1.5 |

| 6e | 4-Methoxyphenyl | 1.9 | 1.82 | 1.8 | 1.9 |

Interestingly, N-allyl pyrazoles have also shown activity in the regulation of plant growth. The compound 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) was found to induce a triple response in Arabidopsis seedlings, which is a characteristic effect of the plant hormone ethylene.[6] This finding suggests that the N-allyl pyrazole scaffold can interact with biological targets in plants, opening up possibilities for the development of new plant growth regulators.

C-Allyl Pyrazoles

The SAR of C-allyl pyrazoles is less explored compared to their N-allyl counterparts. However, the available data suggests that the position of the allyl group on the carbon framework is a critical determinant of activity.

While direct SAR studies on C-allyl pyrazoles as kinase inhibitors are limited, the general principles of pyrazole-based kinase inhibitor design can be applied. The C4 position of the pyrazole ring is often a key point for substitution to modulate selectivity and potency against various kinases.[7] The introduction of an allyl group at this position could provide a vector for exploring specific sub-pockets within the kinase active site.

Hypothetical SAR for C4-Allyl Pyrazole Kinase Inhibitors:

-

Size and Shape: The allyl group can occupy hydrophobic pockets in the kinase domain. Modifications to the allyl chain, such as the introduction of substituents or conversion to other unsaturated moieties, could further optimize these interactions.

-

Vector for Further Functionalization: The double bond of the allyl group can be used as a handle for further chemical modifications, allowing for the introduction of polar groups or other pharmacophoric features to enhance binding affinity and selectivity.

Comparative Analysis: N-Allyl vs. C-Allyl Pyrazoles

-

Synthetic Accessibility: N-allyl pyrazoles are generally more synthetically accessible than their C-allyl isomers.

-

Influence on Physicochemical Properties: N-allylation primarily affects the overall lipophilicity and hydrogen bonding capacity of the pyrazole core. In contrast, C-allylation directly modifies the steric and electronic environment of the pyrazole ring itself, which can have a more profound impact on its interaction with biological targets.

-

Target Specificity: The different spatial arrangements of the allyl group in N- and C-substituted isomers likely lead to different target specificities. N-allyl pyrazoles may favor targets where the substituent points away from the core binding region, while C-allyl pyrazoles could be more suited for targets where the substituent can interact with adjacent pockets.

Future Perspectives and Conclusion

The exploration of allyl-substituted pyrazoles in drug discovery is a promising and evolving field. While significant progress has been made in understanding the SAR of N-allyl derivatives, particularly in the context of anticancer agents, the therapeutic potential of C-allyl pyrazoles remains largely untapped.

Future research should focus on:

-

Development of Novel Synthetic Methodologies: Efficient and regioselective methods for the synthesis of a diverse range of C-allyl pyrazoles are needed to facilitate comprehensive SAR studies.

-

Systematic Biological Screening: Allyl-substituted pyrazole libraries should be screened against a wide range of biological targets to uncover new therapeutic applications.

-

Computational Modeling: Molecular modeling and docking studies can provide valuable insights into the binding modes of allyl-substituted pyrazoles and guide the rational design of more potent and selective inhibitors.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters, 8, 867-882.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6049. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

-

Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 69, 635-645. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6049. [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2999. [Link]

-

Brief SAR of anti-inflammatory activity of the compounds synthesised... (2024). ResearchGate. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). Chemical Review and Letters, 8, 867-882.

-

Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1196. [Link]

-

Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(8), 2193-2196. [Link]

-

Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(16), 1584-1604. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1373-1437. [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). MedChemComm, 3(6), 679-684. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). International Journal of Recent Research in Life Sciences, 7(1), 21-25. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie, e2400470. [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2025). RSC Medicinal Chemistry, 16(11), 3522-3529. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry, 13(15), 1317-1334. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2015). International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 289-301. [Link]

-

Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 968-984. [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules, 25(11), 2659. [Link]

-

Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Bioorganic & Medicinal Chemistry Letters, 29(22), 126693. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6649. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6496. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649032. [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry, 221, 113524. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]